リナクロチド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

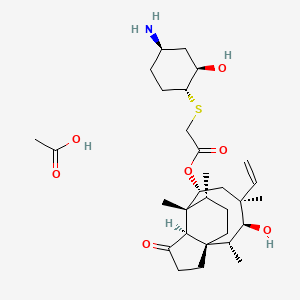

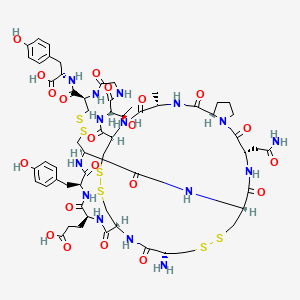

Linaclotide is a synthetic peptide composed of fourteen amino acids. It is primarily used to treat irritable bowel syndrome with constipation and chronic idiopathic constipation. Linaclotide functions as an agonist of guanylate cyclase-C, a receptor found on the surface of intestinal epithelial cells . This compound was approved by the United States Food and Drug Administration in 2012 and has since been used extensively in clinical settings .

作用機序

Target of Action

Linaclotide, also known as Linzess, is a synthetic 14-amino acid cyclic peptide . It is a potent and highly selective agonist of guanylate cyclase-C (GC-C) , a soluble and single-membrane-spanning enzyme on the luminal surface of intestinal epithelial cells .

Mode of Action

Linaclotide binds to its target, GC-C, with high affinity and selectivity . It acts locally on the luminal surface of the intestinal epithelium . As linaclotide is stable under a highly acidic pH environment, it acts in a pH-independent manner .

Biochemical Pathways

Upon binding to GC-C, linaclotide stimulates the secretion of chloride and bicarbonate into the intestinal lumen . This action inhibits the absorption of sodium ions, thus increasing the secretion of water into the lumen and improving defecation .

Pharmacokinetics

Linaclotide is minimally absorbed and it is undetectable in the systemic circulation at therapeutic doses . This minimal absorption suggests that linaclotide has negligible systemic bioavailability .

Result of Action

The molecular and cellular effects of linaclotide’s action result in accelerated intestinal transit . This leads to an increase in bowel movement frequency and an improvement in stool consistency . More than half of patients have a spontaneous bowel movement (SBM) within 48 hours of the first linaclotide dose .

科学的研究の応用

Linaclotide has several scientific research applications across various fields:

Chemistry: Linaclotide serves as a model compound for studying peptide synthesis and disulfide bond formation.

Biology: It is used to investigate the role of guanylate cyclase-C in intestinal physiology and pathology.

生化学分析

Biochemical Properties

Linaclotide is structurally related to human guanylin and uroguanylin, paracrine peptide hormones that are endogenous activators of GC-C . It is also a homolog of a heat-stable enterotoxin derived from Escherichia coli, the first natural ligand that activates GC-C . Linaclotide binds to its target, guanylate cyclase-C (GC-C), with high affinity and selectivity .

Cellular Effects

Linaclotide and its active metabolite act locally on the luminal surface of the intestinal epithelial cells . As linaclotide is stable under a highly acidic pH environment, it acts in a pH-independent manner . It works to improve the symptoms of constipation and gastrointestinal symptoms of conditions involving constipation .

Molecular Mechanism

Linaclotide is a potent, highly selective agonist of guanylate cyclase-C (GC-C), a soluble and single-membrane-spanning enzyme on the luminal surface of intestinal epithelial cells . It is an oligopeptide agonist of guanylate cyclase 2C and remains in the GI tract after it is taken by mouth .

Temporal Effects in Laboratory Settings

In a four-week study, patients who received once-daily dosing of linaclotide demonstrated a dose-responsive increase in weekly spontaneous bowel movement (SBM) frequency rate . Linaclotide-treated patients also experienced improvements in all other top-line efficacy endpoints .

Dosage Effects in Animal Models

In rat models of gastrointestinal function, orally dosed MM-419447, a metabolite of Linaclotide, significantly increased fluid secretion into small intestinal loops, increased intraluminal cGMP, and caused a dose-dependent acceleration in gastrointestinal transit .

Metabolic Pathways

Linaclotide is metabolized in the small intestine, where it loses its C-terminal tyrosine moiety to form a principal active metabolite, MM-419447 . The disulfide bonds of linaclotide and MM-419447 are reduced in the intestinal lumen, followed by proteolysis and degradation to form smaller peptides and naturally occurring amino acids .

Transport and Distribution

Linaclotide, like the endogenous guanylin and uroguanylin it mimics, is an agonist that activates the cell surface receptor of guanylate cyclase 2C (GC-C). The medication binds to the surface of the intestinal epithelial cells . Linaclotide is minimally absorbed and it is undetectable in the systemic circulation at therapeutic doses .

Subcellular Localization

Linaclotide remains in the GI tract after it is taken by mouth . This suggests that its subcellular localization is largely confined to the luminal surface of intestinal epithelial cells, where it exerts its effects .

準備方法

Synthetic Routes and Reaction Conditions: Linaclotide is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of linaclotide includes the formation of three disulfide bonds, which are crucial for its biological activity .

-

Solid-Phase Synthesis:

- The synthesis begins with the attachment of the first amino acid to a solid resin.

- Subsequent amino acids are added one by one, with each addition followed by deprotection and washing steps.

- The peptide chain is elongated until the full sequence is assembled.

-

Formation of Disulfide Bonds:

- The first disulfide bond is formed through solid-phase oxidation.

- The second disulfide bond is formed through liquid-phase oxidation.

- The third disulfide bond is formed by deprotecting methyl-protected cysteine and oxidatively coupling the disulfide bond .

Industrial Production Methods: The industrial production of linaclotide involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: Linaclotide undergoes several types of chemical reactions, including oxidation and disulfide bond formation. These reactions are essential for the correct folding and biological activity of the peptide .

Common Reagents and Conditions:

Oxidation Reactions: Mild oxidizing agents are used to form disulfide bonds. Common reagents include iodine and dimethyl sulfoxide.

Solid-Phase and Liquid-Phase Oxidation: These methods are employed to selectively form disulfide bonds in the peptide.

Major Products: The major product of these reactions is the correctly folded linaclotide peptide with three disulfide bonds. Impurities may include incompletely synthesized peptides and incorrectly formed disulfide bonds, which are removed during purification .

類似化合物との比較

Linaclotide is unique among guanylate cyclase-C agonists due to its specific amino acid sequence and disulfide bond configuration. Similar compounds include:

Linaclotide’s unique structure and mechanism of action make it particularly effective in treating gastrointestinal disorders with minimal systemic absorption .

特性

CAS番号 |

851199-59-2 |

|---|---|

分子式 |

C59H79N15O21S6 |

分子量 |

1526.8 g/mol |

IUPAC名 |

2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95) |

InChIキー |

KXGCNMMJRFDFNR-UHFFFAOYSA-N |

SMILES |

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O |

異性体SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)C(NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O |

正規SMILES |

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O |

外観 |

Solid powder |

沸点 |

2045.0±65.0 °C(Predicted) |

Color/Form |

White to off-white powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Slightly soluble Slightly soluble in water Slightly soluble in aqueous sodium chloride |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

MM-416775; MM 416775; MM416775; MD-1100 acetate; Linaclotide; Linaclotide acetate; Linzess; Constela |

製品の起源 |

United States |

Q1: What is linaclotide's mechanism of action?

A1: Linaclotide is a potent and selective agonist of guanylate cyclase-C (GC-C), a receptor located on the luminal membrane of intestinal epithelial cells. [, , ] Upon binding to GC-C, linaclotide stimulates the intracellular conversion of guanosine 5'-triphosphate to cyclic guanosine monophosphate (cGMP). []

Q2: How does increased cGMP affect intestinal function?

A2: Elevated cGMP levels stimulate chloride and bicarbonate secretion into the intestinal lumen while inhibiting sodium absorption. [, ] This process increases fluid secretion into the lumen, softening stool and accelerating gastrointestinal transit, ultimately improving defecation. [, , ]

Q3: Does linaclotide have any effect on pain perception in IBS-C?

A3: Yes, linaclotide has been shown to reduce visceral hypersensitivity, a key component of abdominal pain in IBS-C. [, , ] Studies suggest that cGMP released from epithelial cells, following linaclotide stimulation, acts on colonic nociceptors to reduce pain signaling. []

Q4: What is the chemical structure of linaclotide?

A4: Linaclotide is a 14-amino acid peptide with three disulfide bonds. Its sequence is CCEYCCNPACTGCY, where C represents cysteine, E represents glutamic acid, Y represents tyrosine, N represents asparagine, P represents proline, A represents alanine, T represents threonine, and G represents glycine. [, , ]

Q5: Does linaclotide have any active metabolites?

A5: Yes, linaclotide is metabolized in the small intestine to MM-419447, a 13-amino acid peptide lacking the C-terminal tyrosine. [, ] This metabolite retains high affinity for GC-C and contributes significantly to linaclotide's pharmacologic effects. [, ]

Q6: What are the approved indications for linaclotide?

A6: Linaclotide is approved for the treatment of adults with chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). [, , ] Different doses are recommended for each indication. [, ]

Q7: What is the evidence for linaclotide's efficacy in CIC and IBS-C?

A7: Numerous Phase 2 and Phase 3 clinical trials have demonstrated linaclotide's efficacy in improving bowel habits and reducing abdominal symptoms in patients with CIC and IBS-C. [, , , , , , , ] These trials showed significant improvements in spontaneous bowel movements, stool consistency, straining, abdominal pain, discomfort, and bloating compared to placebo. [, , , , , , , ]

Q8: How does linaclotide's efficacy compare to other constipation treatments?

A8: While direct comparison trials are limited, real-world data and indirect comparisons suggest that linaclotide offers comparable or potentially superior efficacy to other treatment options like lubiprostone. [, , , ]

Q9: Is linaclotide effective for abdominal bloating?

A10: Yes, clinical trials have shown that linaclotide significantly reduces abdominal bloating in patients with CIC and IBS-C compared to placebo. [, ] This effect is particularly relevant because bloating is a common and bothersome symptom often poorly addressed by other treatments. []

Q10: What is the safety profile of linaclotide?

A11: Linaclotide is generally well tolerated, with most adverse events being mild to moderate in severity. [, , , ] The most common adverse event reported is diarrhea, which is usually manageable and rarely leads to treatment discontinuation. [, , , , , ]

Q11: Are there specific patient populations for whom linaclotide is not recommended?

A13: Linaclotide is contraindicated in patients with known mechanical bowel obstruction. [] While generally safe and effective in elderly patients, careful monitoring is recommended due to potential age-related changes in drug metabolism and excretion. []

Q12: Are there ongoing research efforts to explore linaclotide for other gastrointestinal disorders?

A14: Yes, research is investigating linaclotide's potential in treating other gastrointestinal conditions, including opioid-induced constipation and functional dyspepsia. [] Preliminary findings suggest potential benefits, but further research is needed to confirm its efficacy and safety in these patient populations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B608509.png)